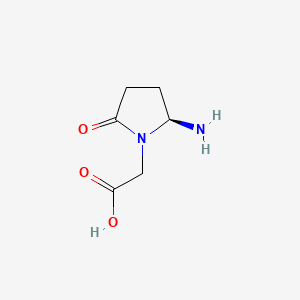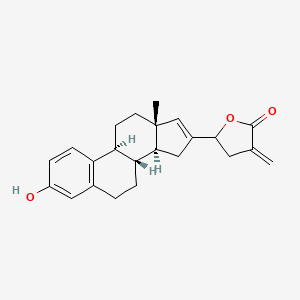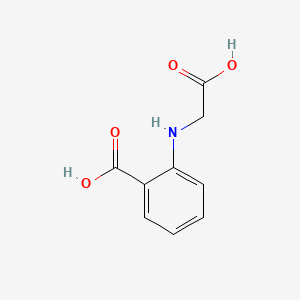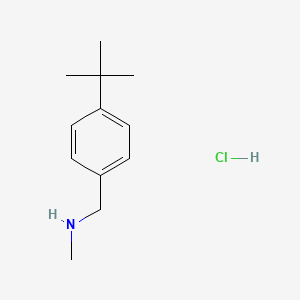
1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Again, without specific information on “1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride”, it’s challenging to provide an analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride”, it’s challenging to provide an analysis of its physical and chemical properties .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : A study focused on synthesizing an analogue of butenafine, N-(4-(tert-butyl) benzyl)-1-(4-tert-butyl) phenyl)-N-methyl methanaminium chloride, using various non-aqueous solvents and reducing agents. The synthesis demonstrated the efficiency of different solvents and reducing agents, with 1,2-dichloroethane and NaBH4 showing the best results (Muhammad, Jimoh, & Awwal, 2018).
Chemical Reactivity and Complex Formation
- Formation of Mo(IV) Complex : A study explored the ability of the terphenyl pincer precursor 3,3‘ ‘-di-tert-butyl-1,1‘:3‘,1‘ ‘-terphenyl-2,2‘ ‘-diol to support early transition metals as a trianionic ligand, leading to the formation of a Mo(IV), d2 amido−amine complex (Sarkar et al., 2008).
Photocytotoxicity and Cellular Imaging
- Iron(III) Catecholates for Photocytotoxicity : Research on Iron(III) complexes with catecholates, including 4-tert-butyl catecholate, showed significant photocytotoxicity in red light and potential for cellular imaging (Basu et al., 2014).
Antimicrobial Applications
- Potential Antimicrobial Agents : A study on the synthesis of substituted phenyl azetidines, including compounds with tert-butyl groups, indicated potential antimicrobial properties (Doraswamy & Ramana, 2013).
Corrosion Inhibition
- Anticorrosive Behavior in Carbon Steel : The synthesized compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in acidic conditions (Praveen et al., 2021).
Conformational Analysis and Interactions
- Interaction with Lipids : A study on butenafine, which contains a tert-butylbenzyl group, showed its interaction with cell membrane phospholipids, potentially explaining its efficacy and long duration as an antifungal agent (Mingeot-Leclercq et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
101846-35-9 |
|---|---|
Product Name |
1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride |
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.749 |
IUPAC Name |
1-(4-tert-butylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,3)11-7-5-10(6-8-11)9-13-4;/h5-8,13H,9H2,1-4H3;1H |
InChI Key |
OSKOKQAXUJXMMO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC.Cl |
synonyms |
4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine Hydrochloride (1:1); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



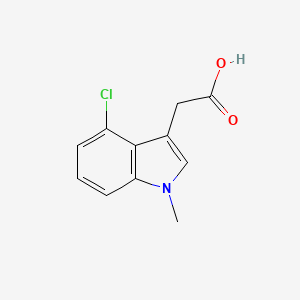
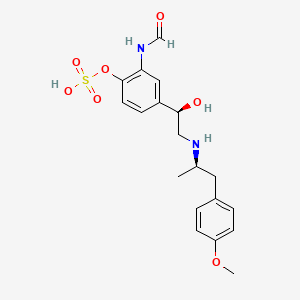


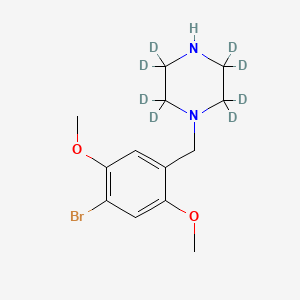
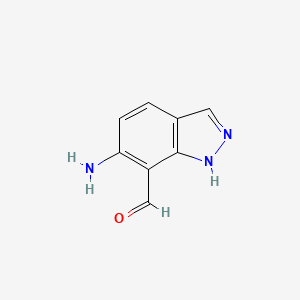
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
